2-(3-(ethylsulfonyl)benzamido)-N,4,5-trimethylthiophene-3-carboxamide
CAS No.: 886928-14-9
Cat. No.: VC4573506
Molecular Formula: C17H20N2O4S2
Molecular Weight: 380.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 886928-14-9 |
|---|---|
| Molecular Formula | C17H20N2O4S2 |
| Molecular Weight | 380.48 |
| IUPAC Name | 2-[(3-ethylsulfonylbenzoyl)amino]-N,4,5-trimethylthiophene-3-carboxamide |
| Standard InChI | InChI=1S/C17H20N2O4S2/c1-5-25(22,23)13-8-6-7-12(9-13)15(20)19-17-14(16(21)18-4)10(2)11(3)24-17/h6-9H,5H2,1-4H3,(H,18,21)(H,19,20) |
| Standard InChI Key | MYYLPNRLVZYJIY-UHFFFAOYSA-N |
| SMILES | CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=C(C(=C(S2)C)C)C(=O)NC |
Introduction
2-(3-(ethylsulfonyl)benzamido)-N,4,5-trimethylthiophene-3-carboxamide is a complex organic compound belonging to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds known for their aromatic properties and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science. This specific compound is of interest due to its unique chemical structure and potential biological activities.
Synthesis Methods
The synthesis of 2-(3-(ethylsulfonyl)benzamido)-N,4,5-trimethylthiophene-3-carboxamide typically involves multi-step organic reactions. These steps often include the preparation of the thiophene core followed by the introduction of the ethylsulfonyl and benzamido groups. Reaction conditions may involve strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Chemical Reactions and Transformations
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Oxidation can introduce additional functional groups or modify existing ones, while reduction can remove oxygen-containing groups or reduce double bonds. Substitution reactions can replace specific atoms or groups within the molecule.
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate (KMnO4), Chromium trioxide (CrO3) | High temperature, acidic conditions |
| Reduction | Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4) | Low temperature, inert atmosphere |
| Substitution | Halogens (e.g., Cl, Br), Nucleophiles (e.g., amines, thiols) | Controlled temperature, solvent choice |
Biological Activity and Potential Applications
Research into the biological activity of 2-(3-(ethylsulfonyl)benzamido)-N,4,5-trimethylthiophene-3-carboxamide is ongoing, with potential applications in pharmaceuticals. The compound's unique structure suggests it may interact with biological targets, influencing various physiological processes. Its potential therapeutic effects, including antimicrobial and anticancer properties, are areas of interest for further study.
| Potential Application | Description |
|---|---|
| Pharmaceuticals | Potential drug candidate due to its unique chemical structure and biological activity |
| Antimicrobial Activity | Investigated for its ability to inhibit microbial growth |
| Anticancer Activity | Explored for its potential to inhibit cancer cell proliferation |
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